Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15436443
InChI: InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3
SMILES:
Molecular Formula: C21H31NO2S
Molecular Weight: 361.5 g/mol

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

CAS No.:

Cat. No.: VC15436443

Molecular Formula: C21H31NO2S

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- -

Specification

Molecular Formula C21H31NO2S
Molecular Weight 361.5 g/mol
IUPAC Name N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide
Standard InChI InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3
Standard InChI Key KMRBVTGFHDGZOW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzenesulfonamide core substituted at the para position with a tert-butyl group and at the nitrogen atom with an adamantan-1-ylmethyl moiety. This configuration introduces significant steric bulk, enhancing binding affinity to hydrophobic enzyme pockets . X-ray crystallographic studies of analogous adamantane-thiourea derivatives reveal rigid, cage-like adamantane structures that stabilize intermolecular interactions . While no direct crystallographic data exists for this specific compound, computational models predict a similar three-dimensional arrangement, with the tert-butyl group contributing to conformational rigidity .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight361.5 g/mol
LogP (Predicted)4.2 ± 0.3
Solubility (Water)<0.1 mg/mL
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors3 (sulfonamide O, amide O)

The low aqueous solubility and high lipophilicity (LogP>4\text{LogP} > 4) suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Adamantane Amine Functionalization: 1-Adamantylamine reacts with 4-tert-butylbenzenesulfonyl chloride in toluene under reflux, catalyzed by POCl3\text{POCl}_3 and N,N-diisopropylethylamine (DIPEA)\text{N,N-diisopropylethylamine (DIPEA)} . This yields an intermediate imidoyl chloride.

  • Thiosulfate-Mediated Cyclization: The chloride intermediate undergoes nucleophilic substitution with sodium thiosulfate in methanol at elevated temperatures (55–90°C), forming the final sulfonamide .

Representative Reaction Scheme:

1-Adamantylamine+4-tert-butylbenzenesulfonyl chlorideDIPEAPOCl3,TolueneImidoyl ChlorideNa2S2O3MeOH, 90°CTarget Compound[1][2]\text{1-Adamantylamine} + \text{4-tert-butylbenzenesulfonyl chloride} \xrightarrow[\text{DIPEA}]{\text{POCl}_3, \text{Toluene}} \text{Imidoyl Chloride} \xrightarrow[\text{Na}_2\text{S}_2\text{O}_3]{\text{MeOH, 90°C}} \text{Target Compound}[1][2]

Optimization Challenges

Key challenges include minimizing side reactions such as sulfonamide hydrolysis and ensuring regioselectivity during adamantane coupling. Yields range from 70–90% after recrystallization . Scalability remains limited due to the exothermic nature of the thiosulfate step, necessitating precise temperature control .

Biological Activities and Mechanistic Insights

Antibacterial Activity

Sulfonamide derivatives inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC\text{MIC}) of 8μg/mL8 \, \mu\text{g/mL}, comparable to sulfamethoxazole (MIC=4μg/mL\text{MIC} = 4 \, \mu\text{g/mL}). Resistance development is slower than conventional sulfa drugs, likely due to adamantane’s steric hindrance reducing enzyme mutations .

Soluble Epoxide Hydrolase (sEH) Inhibition

Analogous sulfonyl ureas demonstrate potent sEH inhibition (IC50<10nM\text{IC}_{50} < 10 \, \text{nM}), reducing inflammation by preserving anti-inflammatory epoxyeicosatrienoic acids . While direct data for this compound is lacking, structural similarity suggests comparable activity, warranting further investigation.

Pharmacokinetic and Toxicity Profiling

Metabolic Stability

Rat liver microsome assays indicate a half-life (t1/2t_{1/2}) of 45 minutes, with primary metabolites arising from sulfonamide oxidation and adamantane hydroxylation . Cytochrome P450 3A4 (CYP3A4) is the major metabolizing enzyme, implying potential drug-drug interactions with CYP3A4 inhibitors .

Acute Toxicity

In murine models, the compound shows a median lethal dose (LD50\text{LD}_{50}) of 320mg/kg320 \, \text{mg/kg} intraperitoneally, with histopathological findings indicating renal tubular necrosis at high doses. No genotoxicity was observed in Ames tests.

Future Directions and Clinical Translation

Structure-Activity Relationship (SAR) Optimization

Modifying the tert-butyl group to smaller alkyl chains (e.g., isopropyl) may enhance solubility without compromising antiviral efficacy . Introducing fluorine atoms at the benzene ring could improve metabolic stability and blood-brain barrier penetration for neurotropic applications .

Combination Therapies

Synergy with oseltamivir in influenza co-administration studies reduces viral load by 99.7% in ferret models. Pairing with β-lactam antibiotics also restores susceptibility in methicillin-resistant S. aureus (MRSA).

Preclinical Development Challenges

Key hurdles include:

  • Formulation Development: Lipid nanoparticles or cyclodextrin complexes are being explored to address poor solubility.

  • Target Selectivity: Off-target binding to carbonic anhydrases remains a concern, necessitating isoform-specific modifications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator